4-[(2-Furylmethyl)thio]aniline
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Overview
Description
4-[(2-Furylmethyl)thio]aniline is an organic compound with the molecular formula C11H11NOS and a molecular weight of 205.28 g/mol It is characterized by the presence of a furylmethyl group attached to a thioether linkage, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Furylmethyl)thio]aniline typically involves the reaction of 4-chloroaniline with 2-furylmethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the aniline ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Furylmethyl)thio]aniline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines
Scientific Research Applications
4-[(2-Furylmethyl)thio]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Furylmethyl)thio]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, forming stable complexes that inhibit or modulate their activity. The furylmethyl group and thioether linkage play crucial roles in these interactions, providing the necessary binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Furylmethyl)thio]phenol
- 4-[(2-Furylmethyl)thio]benzoic acid
- 4-[(2-Furylmethyl)thio]benzaldehyde
Uniqueness
4-[(2-Furylmethyl)thio]aniline is unique due to the presence of both an aniline moiety and a furylmethyl thioether linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVAAZQIUQJVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587939 |
Source
|
Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-49-7 |
Source
|
Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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